9H-Carbazol-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazol-2-aminehydrochloride is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their versatility in functionalization, excellent chemical and environmental stability, and good charge transport ability . These properties make them valuable in various scientific and industrial applications, including optoelectronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-2-aminehydrochloride typically involves the functionalization of carbazole at the nitrogen position. One common method includes the reaction of carbazole with an amine under specific conditions to introduce the amine group, followed by the formation of the hydrochloride salt . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium bis(trimethylsilyl)amide .
Industrial Production Methods
Industrial production methods for carbazole derivatives, including this compound, often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include electropolymerization and chemical polymerization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Carbazol-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Substitution reactions, particularly at the nitrogen position, are common for functionalizing the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include hydroxylated carbazole derivatives, reduced carbazole compounds, and various substituted carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
9H-Carbazol-2-aminehydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9H-Carbazol-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9H-Carbazol-2-aminehydrochloride include:
9H-Carbazole: The parent compound with similar structural features.
9H-Fluorene: Another biarylic compound with similar chemical properties.
Dibenzothiophene: A sulfur-containing analog with comparable reactivity.
Uniqueness
This compound is unique due to its specific functionalization at the nitrogen position, which imparts distinct chemical and biological properties. This functionalization allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
63716-35-8 |
---|---|
Molekularformel |
C12H11ClN2 |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
9H-carbazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H10N2.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-7,14H,13H2;1H |
InChI-Schlüssel |
JABZLPUGHKHHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.